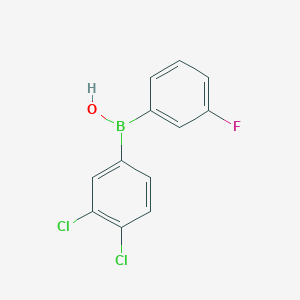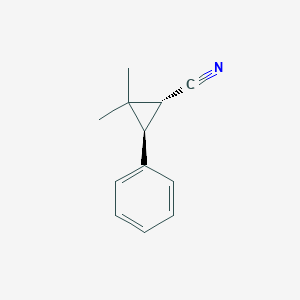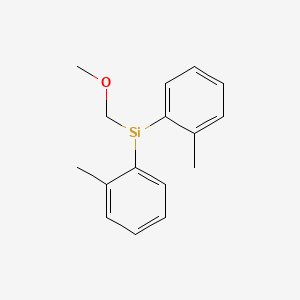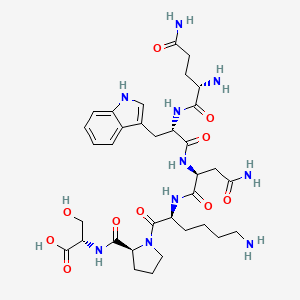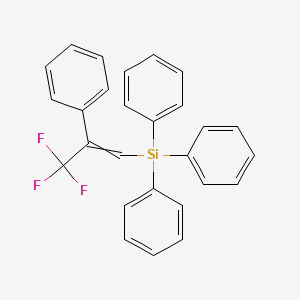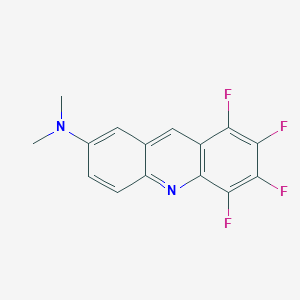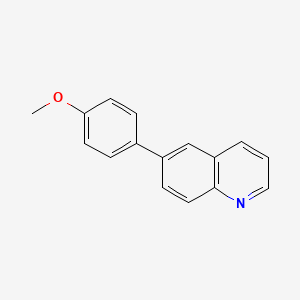methanone CAS No. 916584-44-6](/img/structure/B12601120.png)
[3-(Naphthalen-1-yl)azulen-1-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-1-yl)azulen-1-ylmethanone: is a complex organic compound known for its unique structural properties. It consists of a naphthalene ring, an azulene ring, and a phenyl group, all connected through a methanone bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)azulen-1-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Naphthalen-1-yl)azulen-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Applications De Recherche Scientifique
3-(Naphthalen-1-yl)azulen-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-1-yl)azulen-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Naphthalen-1-yl)azulen-1-ylmethanone: shares similarities with other aromatic ketones and polycyclic aromatic compounds.
Naphthalen-1-yl derivatives: Compounds with similar naphthalene structures.
Azulen-1-yl derivatives: Compounds containing the azulene ring system.
Uniqueness
What sets 3-(Naphthalen-1-yl)azulen-1-ylmethanone apart is its unique combination of three distinct aromatic systems, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photonics .
Propriétés
Numéro CAS |
916584-44-6 |
|---|---|
Formule moléculaire |
C27H18O |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(3-naphthalen-1-ylazulen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C27H18O/c28-27(20-11-3-1-4-12-20)26-18-25(23-15-5-2-6-16-24(23)26)22-17-9-13-19-10-7-8-14-21(19)22/h1-18H |
Clé InChI |
OYKXGSYXNWKUOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC=C3C(=C2)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


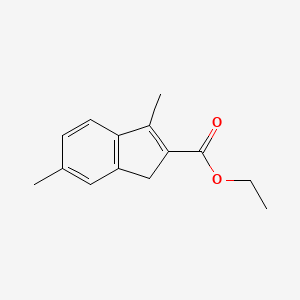
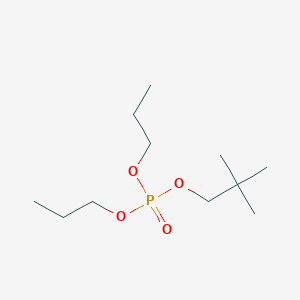
![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)
![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
